

A Technical Guide to Zeatin Biosynthesis, Metabolism, and Signaling in Plants

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the core pathways governing the biosynthesis, metabolism, and signaling of **zeatin**, a critical cytokinin phytohormone. **Zeatin** plays a central role in regulating a vast array of plant growth and development processes, including cell division, differentiation, shoot and root morphogenesis, and senescence.[1][2] A thorough understanding of these molecular mechanisms is essential for developing novel strategies in crop improvement, stress tolerance, and the development of plant-derived therapeutics.

Zeatin Biosynthesis: The De Novo and tRNA Degradation Pathways

Plants utilize two primary pathways for the synthesis of **zeatin** isomers. The de novo biosynthesis pathway is the main route for producing the highly active trans-**zeatin** (tZ) isoform, while the tRNA degradation pathway is responsible for the synthesis of cis-**zeatin** (cZ).[3][4][5]

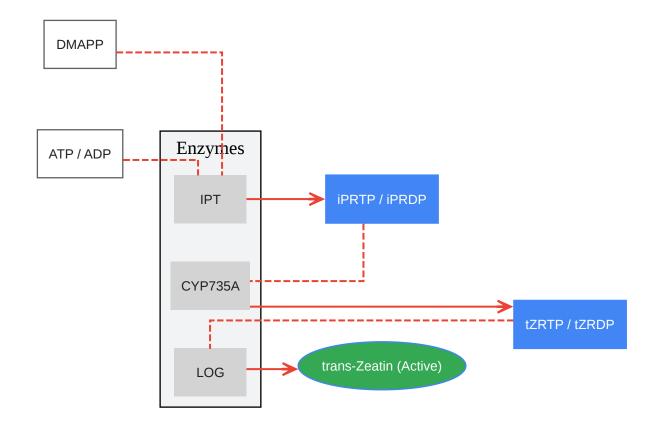
The de novo synthesis of trans-**zeatin** is a foundational process that begins with the production of isopentenyladenine (iP)-type cytokinins, which are subsequently hydroxylated to form tZ-type cytokinins. This multi-step process involves three key enzyme families:

 Adenosine Phosphate-Isopentenyltransferase (IPT): This is the rate-limiting enzyme in the pathway. IPT catalyzes the attachment of an isopentenyl group from dimethylallyl



diphosphate (DMAPP) to an adenine moiety from ATP or ADP. In Arabidopsis, specific IPTs (IPT1, IPT3, IPT5, IPT7) are responsible for this initial step, producing N6-(Δ 2-isopentenyl)adenosine-5'-triphosphate (iPRTP) or -diphosphate (iPRDP).

- Cytochrome P450 Monooxygenase (CYP735A): Following the synthesis of iP-type precursors, the CYP735A enzymes (CYP735A1 and CYP735A2 in Arabidopsis) hydroxylate the terminal methyl group of the isopentenyl side chain of iPRTP and iPRDP to form transzeatin riboside 5'-triphosphate (tZRTP) and -diphosphate (tZRDP).
- LONELY GUY (LOG): The final activation step is catalyzed by LOG enzymes, which are
 cytokinin phosphoribohydrolases. LOG enzymes directly convert the inactive cytokinin
 nucleotide precursors (e.g., tZRTP, tZRDP) into their biologically active free-base form, transzeatin (tZ), by removing the phosphoribosyl group.



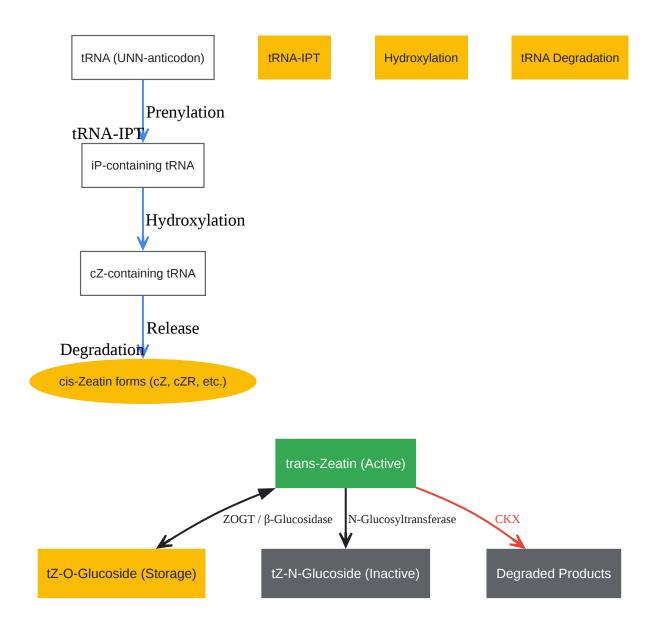
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De novo biosynthesis pathway of trans-Zeatin.

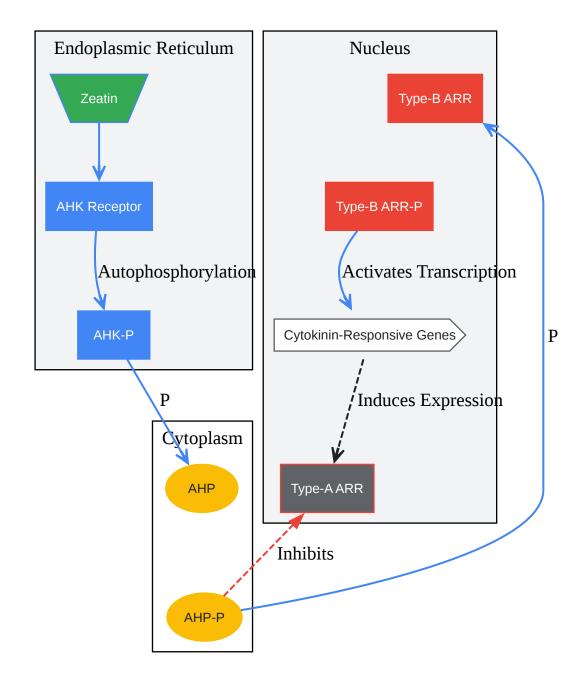


cis-**Zeatin** and its derivatives are primarily synthesized via the degradation of prenylated transfer RNA (tRNA).

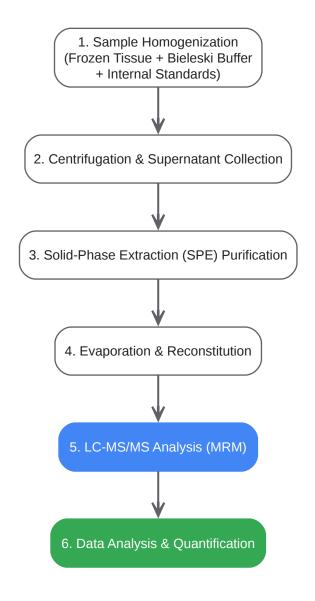
- tRNA Isopentenyltransferase (tRNA-IPT): These enzymes catalyze the prenylation of adenine residues at position 37, adjacent to the anticodon of specific tRNAs (those recognizing codons starting with U).
- Hydroxylation & Release: The isopentenyl group on the tRNA can be hydroxylated to form a
 cis-zeatin moiety. The subsequent degradation of this modified tRNA by unknown enzymes
 releases cis-zeatin and its derivatives. Unlike trans-zeatin, which is considered highly active,
 cis-zeatin generally shows weaker biological activity in most bioassays.











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